molecular formula C13H20O3 B2664761 (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid CAS No. 1217271-08-3

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid

Cat. No.: B2664761
CAS No.: 1217271-08-3
M. Wt: 224.3
InChI Key: QJLQJNOTGYJCQZ-XFXZXTDPSA-N
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Description

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid is a chiral organic compound of interest in synthetic organic chemistry and medicinal research. This molecule features a pentenyl side chain and a keto-carboxylic acid functional group, a structure that suggests potential utility as a chiral building block or synthetic intermediate. Compounds with similar stereocenters and functional groups, such as (2R)-2-Methylpent-4-enoic acid, are frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients, leveraging methods like chiral auxiliaries for high enantiomeric purity . The specific research applications and mechanism of action for this compound are compound-specific and require further investigation. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(Z)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLQJNOTGYJCQZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)C)/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpent-3-en-1-ol and hept-2-enoic acid.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, a common method involves the use of a palladium catalyst in a hydrogenation reaction to achieve the desired configuration of the double bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with the 4-Methylpent-3-enyl Substituent

The 4-methylpent-3-enyl group is a recurring motif in bioactive natural products. Key comparisons include:

(2E,6E,10Z)-12-Hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic Acid
  • Source : Bacillus velezensis Lle-9 .
  • Structural Differences :
    • Longer carbon chain (12 vs. 7 carbons).
    • Additional hydroxyl and hydroxymethyl groups.
    • Three conjugated double bonds (vs. two in the target compound).
  • Functional Implications: Increased hydrophilicity due to hydroxyl groups.
1-[1,6-Dimethyl-3-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one
  • Source : Environmental samples (Lake Mjøsa) .
  • Structural Differences: Cyclohexene core (vs. linear heptenoic acid). Ketone group at position 1 (vs. carboxylic acid in the target).
  • Functional Implications: Higher lipophilicity due to the cyclic structure. Likely environmental persistence, as noted in screening programs for persistent bioaccumulative toxic (PBT) substances .
Citrantifidiol (1,2,3-Trimethyl-4-(4-methylpent-3-enyl)-cyclohexane-1,3-diol)
  • Source: Trichoderma citrinoviride .
  • Structural Differences: Cyclohexane diol core with methyl substituents. No carboxylic acid or ketone groups.
  • Functional Implications: Reduced solubility in aqueous media compared to the target compound. Potential role in fungal secondary metabolism, possibly as a stress-response metabolite .

Functional Group-Driven Comparisons

Carboxylic Acid vs. Ester/Ketone Derivatives
  • Target Compound : The carboxylic acid group enhances polarity and enables salt formation, increasing bioavailability in biological systems.
  • Analogous Esters/Ketones (e.g., 2-ethylhexyl benzoate ): Higher volatility and lipid solubility.
Z-Configuration vs. Unspecified Stereochemistry
  • The Z-configuration in the target compound may influence molecular geometry, receptor binding, and biological activity. Many analogs (e.g., citrantifidiene ) lack stereochemical specificity in the provided data, highlighting a critical distinction.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Functional Groups Source Notable Properties
(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid C₁₃H₂₀O₃ Linear heptenoic acid Carboxylic acid, ketone, Z-alkene Likely microbial High polarity, bioactive potential
(2E,6E,10Z)-12-Hydroxy-...dodeca-2,6,10-trienoic acid C₂₀H₃₂O₄ Linear dodecatrienoic acid Carboxylic acid, hydroxyl, hydroxymethyl Bacillus velezensis Antifungal, hydrophilic
1-[1,6-Dimethyl-3-(4-methylpent-3-enyl)-...ethan-1-one C₁₆H₂₆O Cyclohexene Ketone, methyl groups Environmental Lipophilic, environmentally persistent
Citrantifidiol C₁₅H₂₈O₂ Cyclohexane diol Diol, methyl groups Trichoderma citrinoviride Fungal metabolite, low solubility

Research Findings and Implications

  • Environmental Behavior : Analogs like 1-[1,6-dimethyl-3-(4-methylpent-3-enyl)-...ethan-1-one may persist in aquatic ecosystems, warranting further ecotoxicological studies .
  • Synthetic Utility : The 4-methylpent-3-enyl group’s prevalence in diverse compounds highlights its versatility in natural product biosynthesis .

Biological Activity

Overview

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid is a unique organic compound with a distinct structure characterized by a conjugated system of double bonds and a ketone functional group. This compound is gaining attention in various fields, particularly for its potential biological activities. Research indicates that it may have applications in medicinal chemistry and biochemistry due to its interactions with biological systems.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈O₃
  • CAS Number : 1217271-08-3
  • Functional Groups : Ketone, alkene

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is believed to modulate enzyme activities, which can lead to significant changes in cellular processes. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which further enhances its biological potential.

Biological Activities

Research findings highlight several biological activities associated with this compound:

  • Antitumoral Activity : Preliminary studies suggest that the compound exhibits growth inhibitory effects against certain tumor cell lines, indicating potential antitumor properties. The MTT assay has been employed to evaluate its efficacy against specific cancer cells .
  • Antimicrobial Properties : The compound has shown activity against various microbial strains, suggesting potential applications in antimicrobial therapy. Its minimum inhibitory concentration (MIC) values indicate effective inhibition against pathogens like Staphylococcus epidermidis .
  • Enzyme Inhibition : There are indications that this compound may act as an inhibitor for certain enzymes, which could be relevant for therapeutic applications in diseases where enzyme regulation is critical.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential of this compound:

Study ReferenceCompound TestedBiological ActivityMethodology
This compoundAntitumoralMTT Assay
Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoateAntimicrobialMIC Testing
Various azasteroidsAntimicrobialIn vitro assays

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific configuration and functional groups. For instance:

Compound NameStructure FeatureBiological Activity
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acidDifferent double bond configurationVaries from (Z) isomer
2-(4-Methylpent-3-enyl)-6-oxoheptanoic acidLacks conjugated double bond systemReduced biological activity

Q & A

Q. How to investigate the compound’s role in signaling pathways using omics approaches?

  • Methodological Answer : Perform transcriptomics (RNA-seq) and proteomics (TMT labeling) on treated cell lines. Integrate datasets via pathway enrichment tools (e.g., GeneGo MetaCore). Validate hits with CRISPR knockouts or pharmacological inhibitors .

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